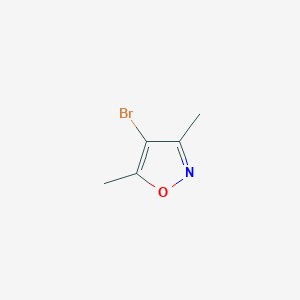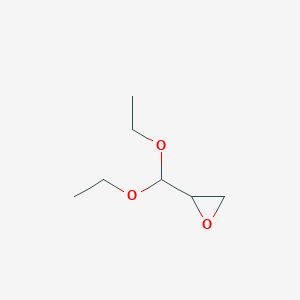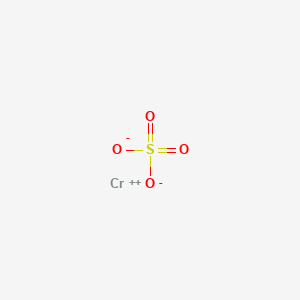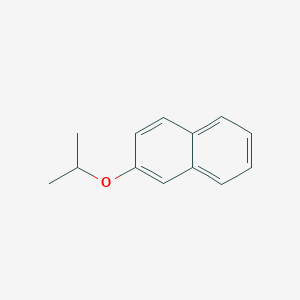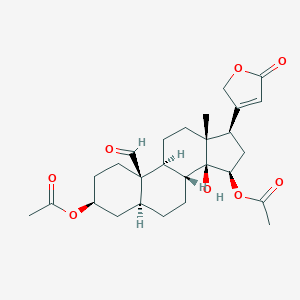
Alloglaucotoxigenin, 3,15-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alloglaucotoxigenin, 3,15-diacetate, also known as AGD, is a natural product that is found in the roots of the Chinese herb Glaucium flavum. It has been used in traditional Chinese medicine for its analgesic and anti-inflammatory properties. In recent years, AGD has gained attention in the scientific community due to its potential as a drug candidate for the treatment of various diseases.
作用机制
The mechanism of action of Alloglaucotoxigenin, 3,15-diacetate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the release of anti-inflammatory cytokines. Alloglaucotoxigenin, 3,15-diacetate has also been shown to modulate the activity of ion channels, which play a critical role in pain perception. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
生化和生理效应
Alloglaucotoxigenin, 3,15-diacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Alloglaucotoxigenin, 3,15-diacetate has also been shown to reduce pain by inhibiting the activity of ion channels that are involved in pain perception. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using Alloglaucotoxigenin, 3,15-diacetate in lab experiments is its natural origin. Alloglaucotoxigenin, 3,15-diacetate is derived from a plant source and is therefore considered to be a more environmentally friendly alternative to synthetic compounds. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to have relatively low toxicity, which makes it a safer option for lab experiments. However, one of the limitations of using Alloglaucotoxigenin, 3,15-diacetate in lab experiments is its limited availability. Alloglaucotoxigenin, 3,15-diacetate is found in relatively low concentrations in Glaucium flavum roots, which makes it difficult to obtain in large quantities.
未来方向
There are several future directions for research on Alloglaucotoxigenin, 3,15-diacetate. One area of research is the development of new synthesis methods that can produce Alloglaucotoxigenin, 3,15-diacetate in larger quantities. Another area of research is the investigation of the potential use of Alloglaucotoxigenin, 3,15-diacetate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Alloglaucotoxigenin, 3,15-diacetate and to identify potential drug targets.
合成方法
Alloglaucotoxigenin, 3,15-diacetate can be synthesized through a multi-step process that involves the extraction of Glaucium flavum roots, followed by purification and chemical modification. The first step involves the extraction of the plant material using a solvent such as ethanol. The extract is then purified using techniques such as column chromatography and recrystallization. The purified extract is then subjected to chemical modification to obtain Alloglaucotoxigenin, 3,15-diacetate. One of the most common methods for synthesizing Alloglaucotoxigenin, 3,15-diacetate is through acetylation of glaucotoxin, which is a precursor compound found in Glaucium flavum roots.
科学研究应用
Alloglaucotoxigenin, 3,15-diacetate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Alloglaucotoxigenin, 3,15-diacetate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
14155-64-7 |
|---|---|
产品名称 |
Alloglaucotoxigenin, 3,15-diacetate |
分子式 |
C27H36O8 |
分子量 |
488.6 g/mol |
IUPAC 名称 |
[(3S,5S,8R,9S,10R,13R,14S,15R,17R)-15-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H36O8/c1-15(29)34-19-6-9-26(14-28)18(11-19)4-5-21-20(26)7-8-25(3)22(17-10-24(31)33-13-17)12-23(27(21,25)32)35-16(2)30/h10,14,18-23,32H,4-9,11-13H2,1-3H3/t18-,19-,20-,21+,22+,23+,25+,26+,27+/m0/s1 |
InChI 键 |
FRHFSDRZEDYXNN-LFBBTVOLSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
规范 SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



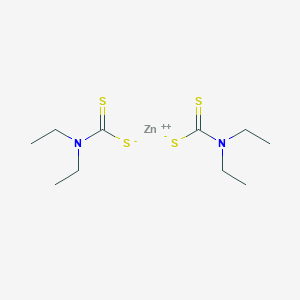
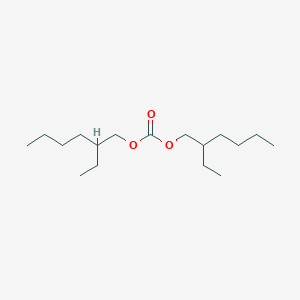
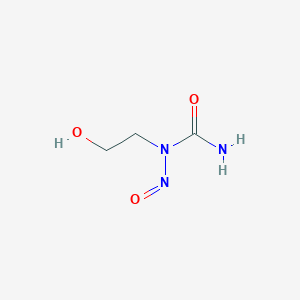
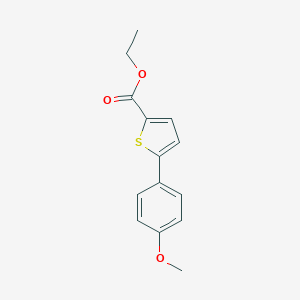
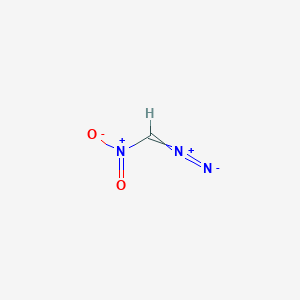
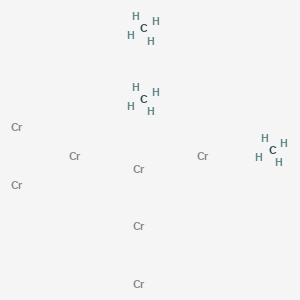
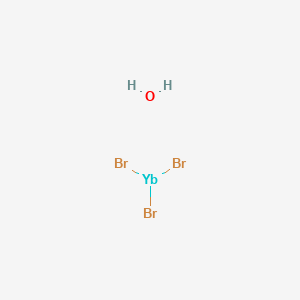
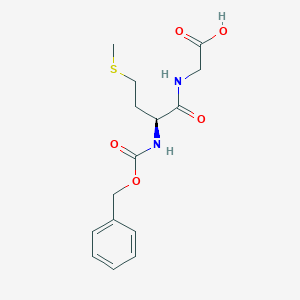
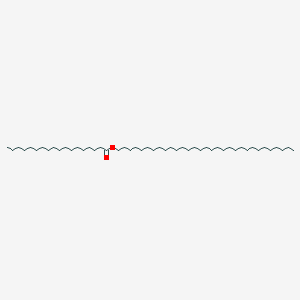
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
